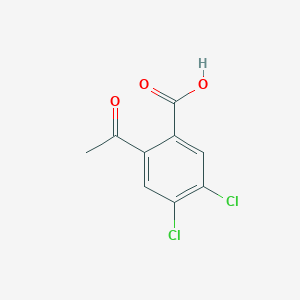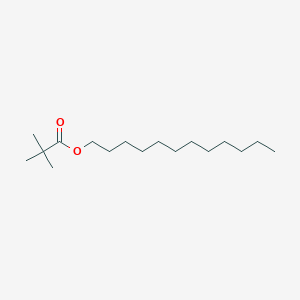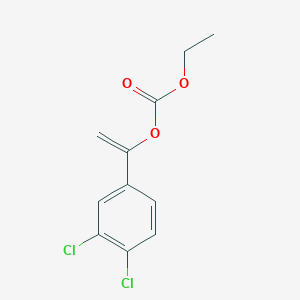![molecular formula C19H26N2O5S B14266557 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate CAS No. 185515-79-1](/img/structure/B14266557.png)
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate typically involves multiple steps. One common route starts with the sulfonylation of aniline derivatives, followed by the introduction of the cyanoacetate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyanoacetate group may participate in Michael addition reactions, contributing to the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl cyanoacetate: Similar structure but lacks the sulfonyl group.
Octane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the cyanoacetate moiety.
Uniqueness
2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
185515-79-1 |
|---|---|
Molekularformel |
C19H26N2O5S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[2-[4-(octylsulfonylamino)phenyl]-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C19H26N2O5S/c1-2-3-4-5-6-7-14-27(24,25)21-17-10-8-16(9-11-17)18(22)15-26-19(23)12-13-20/h8-11,21H,2-7,12,14-15H2,1H3 |
InChI-Schlüssel |
HLDMWEQNTIVXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)COC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


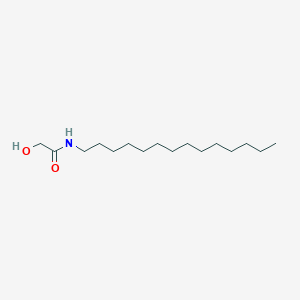
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
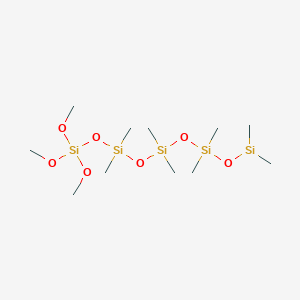
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
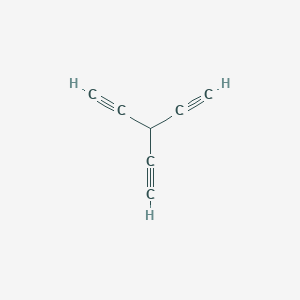
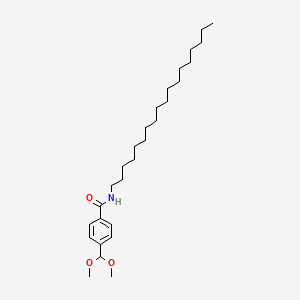

![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
